1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride
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Overview
Description
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride is a chemical compound with a complex structure that includes an isochroman ring, a propylamine chain, and a phenyl group
Preparation Methods
The synthesis of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a phenylpropylamine derivative.
Attachment of Propylamine Chain: The propylamine chain is introduced through a substitution reaction, where a suitable leaving group on the isochroman ring is replaced by the propylamine group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, such as the isochroman ring and the propylamine chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyl-1-phenyl-2-ethanamine hydrochloride: This compound has a similar structure but lacks the isochroman ring.
N,N-Dimethyl-3-phenylpropylamine hydrochloride: This compound has a similar propylamine chain but differs in the position of the phenyl group.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
10565-82-9 |
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Molecular Formula |
C20H26ClNO |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
dimethyl-[3-(1-phenyl-3,4-dihydroisochromen-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-21(2)15-8-14-20(18-10-4-3-5-11-18)19-12-7-6-9-17(19)13-16-22-20;/h3-7,9-12H,8,13-16H2,1-2H3;1H |
InChI Key |
IMTFBWVBFMZNED-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC1(C2=CC=CC=C2CCO1)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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